molecular formula C18H18N2O3 B5810040 3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone

3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone

Cat. No.: B5810040
M. Wt: 310.3 g/mol
InChI Key: KOWUDAMWHRZYBA-UHFFFAOYSA-N
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Description

3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a quinazolinone core with an ethoxyphenoxyethyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-aminobenzoic acid derivatives (anthranilic acid derivatives).

    Amidation and Cyclization: The anthranilic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates. These intermediates undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazin-4-ones.

    Final Product Formation: The benzoxazin-4-ones are then treated with ammonia solution to yield the desired quinazolinone derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the quinazolinone core.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinazolinone ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can produce a variety of substituted quinazolinone derivatives.

Scientific Research Applications

3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Substituted-4(3H)-quinazolinones: These compounds have similar core structures but different substituents at the 2-position.

    3-Substituted-4(3H)-quinazolinones: These derivatives have variations at the 3-position of the quinazolinone ring.

    2,3-Disubstituted-4(3H)-quinazolinones: These compounds feature substitutions at both the 2- and 3-positions.

Uniqueness

3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone is unique due to its specific ethoxyphenoxyethyl substituent, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-[2-(3-ethoxyphenoxy)ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-22-14-6-5-7-15(12-14)23-11-10-20-13-19-17-9-4-3-8-16(17)18(20)21/h3-9,12-13H,2,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWUDAMWHRZYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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